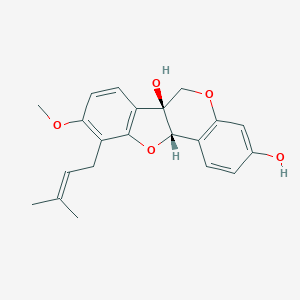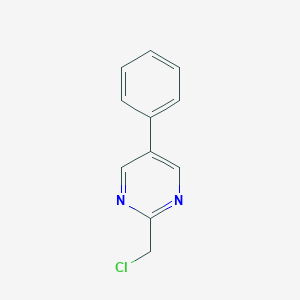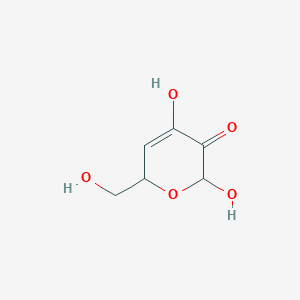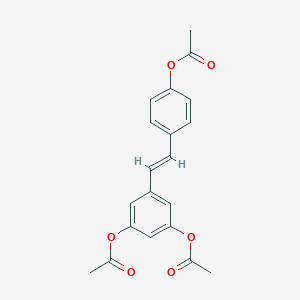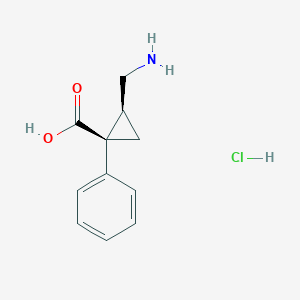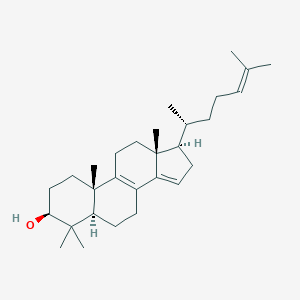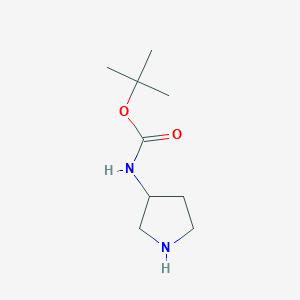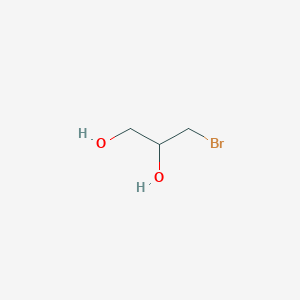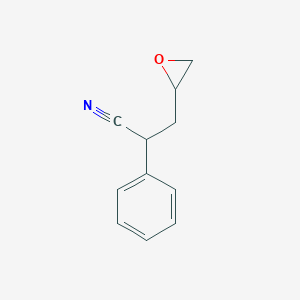
环丙基硼酸
描述
Cyclopropylboronic Acid is an organoboronic acid commonly used in highly efficient Suzuki coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The primary method for the synthesis of cyclopropylboronic acids involves cyclopropanation of vinyl boronic acids derived from hydroboration of alkynes . A novel process for synthesizing cyclopropylboronic acid involves the synthesis of cyclopropyl-lithium and the synthesis of the cyclopropyl-boronic acid .Molecular Structure Analysis
The molecular formula of Cyclopropylboronic acid is C3H7BO2 . Its molecular weight is 85.90 g/mol . The InChIKey of Cyclopropylboronic acid is WLVKDFJTYKELLQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclopropylboronic Acid undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings .Physical And Chemical Properties Analysis
Cyclopropylboronic acid has a molecular weight of 85.90 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The topological polar surface area is 40.5 Ų . The heavy atom count is 6 .科学研究应用
Cyclopropylation of Heterocyclic Cores
Cyclopropylboronic acid is used in the cyclopropylation of heterocyclic cores . This involves the incorporation of a cyclopropane ring into various heterocyclic cores using cyclopropyl-substituted organoboron compounds .
Suzuki–Miyaura Reactions
The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of carbon-carbon bonds . Cyclopropylboronic acid is used in this reaction due to its high reactivity and stereoselectivity .
Chan–Lam Reactions
Chan–Lam reactions involve the coupling of arylboronic acids and amines or alcohols to form arylamines or aryl ethers . Cyclopropylboronic acid is used in these reactions due to its unique properties .
Coupling Processes Involving Organotrifluoroborates
Cyclopropylboronic acid is used in recent coupling processes involving organotrifluoroborates . These processes are used for the synthesis of various organic compounds .
C–H Activation of Heterocyclic Substrates
Cyclopropylboronic acid is used in the C–H activation of heterocyclic substrates . This process involves the activation of a carbon-hydrogen bond, which is a crucial step in many chemical reactions .
Microwave-Assisted Copper (II)-Catalyzed N -Cyclopropylation
Cyclopropylboronic acid is used as a reagent for microwave-assisted copper (II)-catalyzed N -cyclopropylation . This process is used for the synthesis of various organic compounds .
7. Nickel- and Copper-Catalyzed Suzuki-Miyaura Coupling Reaction of Arenes Cyclopropylboronic acid is used in the nickel- and copper-catalyzed Suzuki-Miyaura coupling reaction of arenes . This process is used for the synthesis of various organic compounds .
8. Palladacycle-Catalyzed Suzuki-Cross Coupling of Aryl Halides Cyclopropylboronic acid is used in the palladacycle-catalyzed Suzuki-cross coupling of aryl halides . This process is used for the synthesis of various organic compounds .
作用机制
Target of Action
Cyclopropylboronic acid is a boronic acid derivative that is used as a reagent in various organic reactions . Its primary targets are typically organic compounds, including halides, acids, and alcohols . The compound interacts with these targets to form corresponding aromatic compounds, alcohols, and boronic acid esters .
Mode of Action
The interaction of cyclopropylboronic acid with its targets often involves catalysis by palladium . For instance, it can react with many halide alkanes, acid compounds, and alcohols to form corresponding aromatic compounds, alcohols, and boronic acid esters . These reactions are typically catalyzed by palladium .
Biochemical Pathways
Cyclopropylboronic acid is involved in several biochemical pathways. It is used in the Suzuki-Miyaura coupling reaction of arenes , a process that forms carbon-carbon bonds and is crucial in organic synthesis. It is also used in the palladium-catalyzed decarboxylative coupling , a reaction that involves the removal of a carboxyl group and the formation of a new bond.
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 8590 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of cyclopropylboronic acid’s action is the formation of new compounds through various reactions. For example, it can be used in the preparation of diaryl ketones by arylation of arylboronic acids with aromatic aldehydes . It can also be used in the synthesis of aminothiazolylpyrrolidine-based tartrate diamides, which are inhibitors of TACE (tumor necrosis factor-alpha converting enzyme) and can be used to treat inflammatory disorders and cancer .
Action Environment
The action of cyclopropylboronic acid can be influenced by environmental factors. For instance, it is sensitive to moisture , which means that its stability and efficacy can be affected by the presence of water. It is typically stored at -20°C to maintain its stability .
安全和危害
Cyclopropylboronic acid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Cyclopropylboronic Acid is increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . The global Cyclopropylboronic Acid market is projected to reach US$ million in 2029, increasing from US$ million in 2022, with the CAGR of % during the period of 2023 to 2029 .
属性
IUPAC Name |
cyclopropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375402 | |
| Record name | Cyclopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylboronic acid | |
CAS RN |
411235-57-9 | |
| Record name | Cyclopropylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to cyclopropylboronic acid?
A1: Several methods exist for synthesizing cyclopropylboronic acid. Common approaches include:
- Grignard Reaction: Reacting cyclopropylmagnesium bromide with a boric acid ester, followed by hydrolysis and purification. This method offers high purity and yield but requires careful handling of Grignard reagents [].
- Reaction with Butyllithium: Reacting cyclopropyl bromide with butyllithium to generate cyclopropyllithium, followed by reaction with a boric acid ester and subsequent hydrolysis []. This method also provides high purity and yield, but requires ultralow temperatures to control reactivity.
- From Propargylic Silyl Ethers: Utilizing a three-step, one-pot procedure involving hydroboration, Lewis acid-mediated cyclization, and pinacol ester formation []. This method provides efficient access to cyclopropylboronic acid pinacol esters from readily available starting materials.
Q2: What is the significance of Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid?
A2: Suzuki-Miyaura cross-coupling reactions are widely employed to form carbon-carbon bonds. Cyclopropylboronic acid participates readily in these reactions, enabling the synthesis of diverse cyclopropyl-substituted compounds, including:
- Arylcyclopropanes: Coupling with aryl bromides, iodides, triflates, and even chlorides using palladium catalysts [, , , , , , ].
- Alkenylcyclopropanes: Coupling with alkenyl triflates and bromoacrylates under palladium catalysis [, , ].
- Heteroarylcyclopropanes: Coupling with heteroaryl triflates and bromides in the presence of palladium catalysts [, , ].
- Cyclopropyl ketones: Coupling with acyl chlorides using palladium catalysts and specific base combinations [].
Q3: Can cyclopropylboronic acid be used in other types of coupling reactions?
A3: Yes, besides Suzuki-Miyaura couplings, cyclopropylboronic acid has been successfully employed in:
- Copper-Mediated N-Cyclopropylations: Reacting with azoles, amides, sulfonamides, and anilines in the presence of copper catalysts to yield N-cyclopropyl derivatives [, , , ].
- Copper-Promoted S-Cyclopropylations: Coupling with thiophenols using copper catalysts to afford aryl cyclopropyl sulfides [].
Q4: Does the stereochemistry of cyclopropylboronic acid influence its reactivity?
A4: Yes, research indicates that the stereochemistry of substituted cyclopropylboronic acids is generally retained during palladium-catalyzed cross-coupling reactions, leading to stereodefined cyclopropane-containing products [, , , , , , , , ].
Q5: What are the potential applications of cyclopropylboronic acid derivatives?
A5: The unique properties of the cyclopropyl group, such as its ring strain and ability to mimic other functional groups, make cyclopropylboronic acid a valuable tool for synthesizing compounds with potential applications in:
- Medicinal Chemistry: Cyclopropyl-containing compounds are prevalent in pharmaceuticals and agrochemicals. Cyclopropylboronic acid provides a route to diverse structures for drug discovery [, , ].
- Materials Science: The rigid and strained nature of the cyclopropyl group can influence the properties of materials. Cyclopropylboronic acid derivatives may be useful for developing new materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)
